molecular formula C4H5Br2N3 B6165026 4-bromo-5-(bromomethyl)-2-methyl-2H-1,2,3-triazole CAS No. 942060-56-2

4-bromo-5-(bromomethyl)-2-methyl-2H-1,2,3-triazole

Cat. No.: B6165026
CAS No.: 942060-56-2
M. Wt: 254.9
InChI Key:
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Description

4-Bromo-5-(bromomethyl)-2-methyl-2H-1,2,3-triazole is a heterocyclic organic compound that contains both bromine and triazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-(bromomethyl)-2-methyl-2H-1,2,3-triazole typically involves the bromination of 2-methyl-2H-1,2,3-triazole. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure consistent product quality and high efficiency. The use of advanced purification techniques such as recrystallization or chromatography is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(bromomethyl)-2-methyl-2H-1,2,3-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding triazole derivatives with different oxidation states.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of dehalogenated triazole compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

Scientific Research Applications

4-Bromo-5-(bromomethyl)-2-methyl-2H-1,2,3-triazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4-bromo-5-(bromomethyl)-2-methyl-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The triazole ring can also interact with metal ions and other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-5-(bromomethyl)-2-methylpyridine
  • 4-Bromo-5-(bromomethyl)-2-methylfuran

Uniqueness

4-Bromo-5-(bromomethyl)-2-methyl-2H-1,2,3-triazole is unique due to its triazole ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of two bromine atoms also enhances its versatility in synthetic applications and potential as a pharmacophore.

Properties

CAS No.

942060-56-2

Molecular Formula

C4H5Br2N3

Molecular Weight

254.9

Purity

95

Origin of Product

United States

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